molecular formula C13H13NO3 B12865865 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid CAS No. 92029-31-7

5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B12865865
CAS No.: 92029-31-7
M. Wt: 231.25 g/mol
InChI Key: SIDYSINXPYRKMV-UHFFFAOYSA-N
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Description

5-Phenyl-3-propylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-propylisoxazole-4-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method is the hydrochloric acid-mediated cyclization of N,O-diBoc-protected β-keto hydroxamic acids to form 5-substituted 3-isoxazolols . The N,O-diBoc-protected β-keto hydroxamic acids are obtained through a versatile three-step procedure from carboxylic acid derivatives.

Industrial Production Methods

In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-propylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Phenyl-3-propylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-propylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives act as selective agonists or inhibitors of specific enzymes, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • 5-Fluoro-3-phenylisoxazole-4-carboxylic acid
  • 5-Chloro-3-phenylisoxazole-4-carboxylic acid

Uniqueness

5-Phenyl-3-propylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

92029-31-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-phenyl-3-propyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-6-10-11(13(15)16)12(17-14-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16)

InChI Key

SIDYSINXPYRKMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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